CP 376395 vs. CP 316311: Comparative CRF1 Binding Affinity (Ki)
In a direct comparative analysis published by Chen et al. (2008), CP 376395 demonstrates a CRF1 binding affinity (Ki = 12 nM) that is distinct from its structural analog CP 316311 (Ki = 7.6 nM in rat cortex; 8.5 nM at human CRF1 in IMR32 cells) [1]. While CP 316311 exhibits marginally higher affinity at the binding level, CP 376395 was specifically selected for further development due to its reduced food effect and greater efficacy in CNS models .
| Evidence Dimension | CRF1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 12 nM (human CRF1 receptor, functional antagonism of oCRF-stimulated adenylate cyclase) |
| Comparator Or Baseline | CP 316311: Ki = 7.6 nM (rat cortex); Ki = 8.5 nM (human CRF1 endogenously expressed in IMR32 cells) |
| Quantified Difference | CP 316311 exhibits ~1.4-1.6 fold higher nominal affinity; CP 376395 selected for advancement based on superior in vivo PK/food effect profile |
| Conditions | oCRF-stimulated adenylate cyclase activity assay; human CRF1 receptors; IMR32 human neuroblastoma cells; rat cerebral cortex |
Why This Matters
Procurement choice between these structurally related analogs hinges on whether maximum binding affinity (CP 316311) or optimized in vivo performance with reduced food effect interference (CP 376395) is the priority for the experimental design.
- [1] Chen YL, et al. 2-Aryloxy-4-alkylaminopyridines: discovery of novel corticotropin-releasing factor 1 antagonists. J Med Chem. 2008;51(5):1385-92. View Source
